
3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl is a derivative of terphenyl, which is a polyphenyl composed of three connected benzene rings. This particular compound is characterized by the presence of bromine atoms at the 3 and 5 positions of one of the benzene rings and a phenyl group at the 5' position. The structure of terphenyl derivatives is significant in the field of organic chemistry due to their potential applications in materials science, including the synthesis of polymers and the development of electronic devices.
Synthesis Analysis
The synthesis of 3,5-dibromophenyllithium, a key intermediate for the production of various substituted compounds, has been improved. This intermediate can react with different substrates to yield a range of compounds, including those with complex fluorinated groups and phenyl rings . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described for synthesizing related compounds could potentially be adapted for its production.
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of this compound, they do discuss the structures of related compounds. For instance, the structure of m-terphenyl heavier main group 15 dihalides has been characterized using NMR spectroscopy and, in some cases, the structures were determined, which suggests that similar analytical techniques could be employed to elucidate the structure of this compound .
Chemical Reactions Analysis
The reactivity of the 3,5-dibromophenyllithium intermediate suggests that it can participate in a variety of chemical reactions to create a diverse set of substituted compounds . This implies that this compound could also undergo further chemical transformations, potentially leading to the synthesis of new materials with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from related terphenyl compounds have been extensively characterized. These polymers exhibit high thermal stability, with no weight loss observed up to temperatures of 357–386°C in air, and they have high char yields at 800°C. They are amorphous, soluble in polar aprotic solvents, and have glass transition temperatures ranging from 212 to 305°C . Although these properties are specific to the polymers studied, they provide insight into the potential thermal and solubility characteristics of this compound and its derivatives.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- The study of the compound "2Z‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one" provides insights into the crystal packing and molecular conformation stabilized by intermolecular hydrogen-bond interactions, relevant for understanding the structural characteristics of similar dibromo-phenyl-terphenyl compounds (Butcher, Jasinski, Mayekar, Narayana, & Yathirajan, 2007).
Polymerization Catalysts :
- Research on "New C2v- and Chiral C2-Symmetric Olefin Polymerization Catalysts Based on Nickel(II) and Palladium(II) Diimine Complexes" explores how certain terphenyl compounds can act as catalysts in polymerization, contributing significantly to the development of new materials (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).
Organic Light-Emitting Diodes (OLEDs) :
- The synthesis of m-terphenyl oxadiazole derivatives for use in OLEDs demonstrates the potential of such compounds in enhancing device efficiency and performance (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Surface-Supported Reactions :
- A study on the organometallic intermediate in a surface-supported Ullmann coupling reaction reveals how dibromo-p-terphenyl derivatives contribute to the formation of poly(para-phenylene) oligomers, important in surface chemistry and nanotechnology (Wang, Shi, Wang, Van Hove, & Lin, 2011).
Nonlinear Optical Properties :
- Research into fluorinated terphenyl compounds highlights their potential in nonlinear optical applications, expanding the scope of terphenyl derivatives in photonics and optoelectronics (Adeel, Khalid, Ullah, Muhammad, Khan, Tahir, Khan, Asghar, & Mughal, 2021).
Safety and Hazards
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Terphenyl compounds are often involved in pi-pi stacking interactions with aromatic amino acids in protein targets, which can influence protein function .
Biochemical Pathways
Terphenyl compounds can participate in various reactions, such as Suzuki cross-coupling , but the specific pathways influenced by this compound remain to be elucidated.
Pharmacokinetics
The compound is a solid at room temperature
Action Environment
The action of “3,5-Dibromo-5’-phenyl-1,1’:3’,1’'-terphenyl” can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature in a cool and dark place . Other factors, such as pH and the presence of other chemicals, could also influence its action and efficacy.
Eigenschaften
IUPAC Name |
1,3-dibromo-5-(3,5-diphenylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br2/c25-23-14-22(15-24(26)16-23)21-12-19(17-7-3-1-4-8-17)11-20(13-21)18-9-5-2-6-10-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMHOZGMSDLDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)Br)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

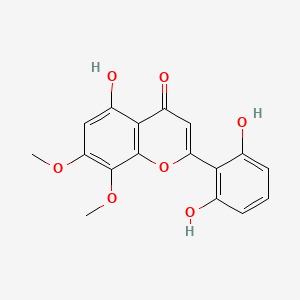
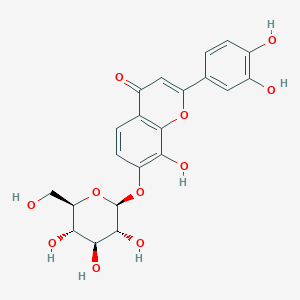

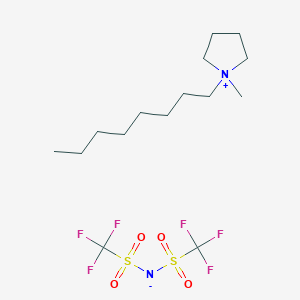

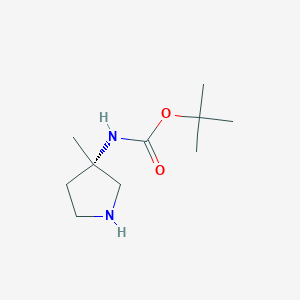
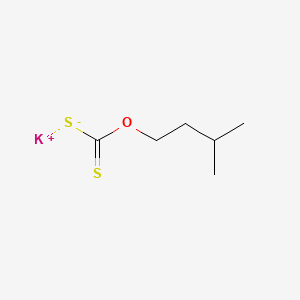


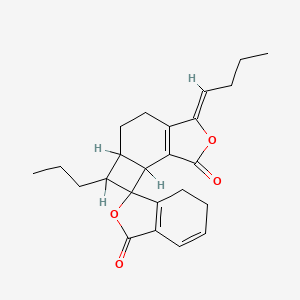
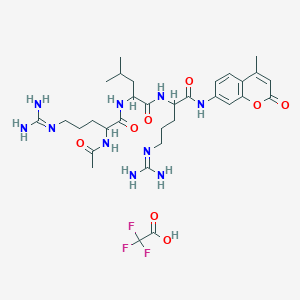

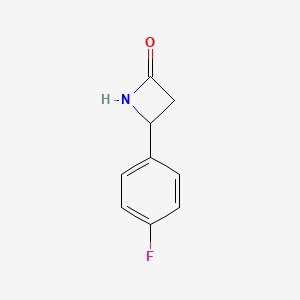
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride](/img/structure/B3030611.png)